8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The structure of this compound consists of a pyrazole ring fused to a quinoline ring, with methyl and phenyl substituents at specific positions.
Mechanism of Action
Target of Action
Compounds of the pyrazoloquinoline class have been shown to be potential fluorescent sensors and biologically active compounds .
Mode of Action
It is known that pyrazoloquinoline derivatives can interact with cells and exhibit bioactivity .
Biochemical Pathways
Pyrazoloquinoline derivatives have been shown to have significant effects in various biological fields .
Result of Action
It is known that pyrazoloquinoline derivatives can exhibit bioactivity .
Preparation Methods
The synthesis of 8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can be achieved through several synthetic routes. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline under appropriate reaction conditions . This reaction typically requires the use of a solvent such as tetrahydrofuran and may involve heating to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may lead to the formation of quinoline derivatives, while reduction may yield pyrazole derivatives.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In materials science, the compound has been explored for its potential use as a fluorescent sensor due to its photophysical properties . Additionally, it has applications in organic synthesis as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles . These compounds share structural similarities but may differ in their substituents and specific biological activities. For example, 1H-pyrazolo[3,4-b]quinolines have been studied for their potential as fluorescent sensors and biologically active compounds
Biological Activity
Overview
8-Methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound belonging to the pyrazoloquinoline class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The structure of this compound features a pyrazole ring fused to a quinoline ring with methyl and phenyl substituents, which contributes to its unique biological profile.
The biological activity of this compound is attributed to its interaction with various cellular targets and biochemical pathways. The compound exhibits potential as a fluorescent sensor and has shown to affect multiple signaling pathways involved in cell proliferation and apoptosis.
Target of Action
- Anticancer Activity : The compound has been identified as a potential photosensitizing agent for cancer therapy, particularly in inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : It acts as a selective inhibitor of cyclooxygenase-2 (COX-2), which is involved in inflammatory processes.
Biological Activities
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antimicrobial Evaluation : In vitro studies have demonstrated that derivatives of this compound possess potent antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was notably low, indicating high efficacy against these pathogens .
- Anticancer Properties : A study focusing on the anticancer effects revealed that the compound effectively induced apoptosis in Hela cells through the activation of caspase pathways. This suggests its potential use as a therapeutic agent in cancer treatment .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Fluorescent Properties : The compound's ability to act as a fluorescent probe opens avenues for its application in bioimaging and tracking cellular processes .
- Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that modifications at specific positions on the pyrazoloquinoline scaffold can enhance biological activity and selectivity towards target enzymes .
Properties
IUPAC Name |
8-methyl-1,3-diphenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3/c1-16-12-13-21-19(14-16)23-20(15-24-21)22(17-8-4-2-5-9-17)25-26(23)18-10-6-3-7-11-18/h2-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWJTHGBEGSIRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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